molecular formula C7H9NO2 B1293597 2,6-Dimethoxypyridine CAS No. 6231-18-1

2,6-Dimethoxypyridine

Cat. No. B1293597
CAS RN: 6231-18-1
M. Wt: 139.15 g/mol
InChI Key: IBTGEEMBZJBBSH-UHFFFAOYSA-N
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Description

2,6-Dimethoxypyridine is a chemical compound that is part of a broader class of pyridine derivatives. These derivatives are characterized by the presence of methoxy groups attached to the pyridine ring, which can significantly alter the chemical and physical properties of the molecule. The presence of substituents on the pyridine ring can influence the reactivity and interaction with other molecules, making these compounds of interest in various chemical syntheses and applications .

Synthesis Analysis

The synthesis of pyridine derivatives can involve various strategies. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which are related to 2,6-dimethoxypyridine, includes a low-temperature aryl bromide-to-alcohol conversion . Another synthesis method for a pyridine-containing aromatic dianhydride monomer involves the nitro displacement of 4-nitrophthalonitrile by the phenoxide ion of a bis(hydroxybenzoyl)pyridine, followed by acidic hydrolysis and cyclodehydration . These methods highlight the versatility in synthesizing pyridine derivatives, which can be tailored to introduce various functional groups and structural modifications.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, with the potential for intramolecular and intermolecular hydrogen bonding. For example, pyridine-2,6-dicarboxamide demonstrates a strong hydrogen bonding network both in the solid state and in solution . The presence of substituents such as methoxy groups can influence the overall molecular conformation and the potential for hydrogen bonding, which is crucial for the stability and reactivity of the molecule.

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. The reactivity of these compounds can be explored through studies such as the kinetics of radical-initiated autoxidations, which can reveal the antioxidant properties of certain pyridine derivatives . Additionally, the acylation of pyridine derivatives can lead to the formation of fullerene derivatives, indicating the potential for these compounds to participate in complex organic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the basicity of pyridinols can approach physiological pH with increasing electron density in the ring . The solubility, thermal stability, and mechanical properties of polyimides derived from pyridine-containing monomers can vary significantly, with some demonstrating good solubility in aprotic solvents and excellent thermal stability . The presence of methoxy groups can also affect the vibrational spectra and crystal structure of these compounds, as seen in the case of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine .

Scientific Research Applications

Synthesis of Complex Compounds

2,6-Dimethoxypyridine has been used in the synthesis of various complex compounds. For example, it was a key starting material in the synthesis of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl. This process involved multiple steps, including bromination, electrophilic substitution, and oxidation, showcasing the reactivity and utility of 2,6-dimethoxypyridine in complex organic syntheses (Chen Yu-yan, 2004).

Metal Complexes and Biological Studies

The compound has also been significant in forming various metal complexes. For instance, 2,6-dimethoxypyridine-3-carboxylato ligand was used to create different metal complexes with titanium(IV), tin(IV), and gallium(III). These complexes were characterized spectroscopically and structurally and were tested for cytotoxic activity against several tumor cell lines. This highlights its potential in medicinal chemistry and cancer research (Gómez‐Ruiz et al., 2011).

Enzymatic Activity and Antioxidant Synthesis

2,6-Dimethoxypyridine has been utilized to study the enzymatic activity of various microbial blue multicopper proteins. It served as a substrate for enzymes like laccase, highlighting its role in enzymology and biochemistry studies (Solano et al., 2001). Additionally, its enzymatic modification was explored to synthesize dimers with high antioxidant capacity, demonstrating its potential in creating bioactive compounds with enhanced antioxidant properties (Adelakun et al., 2012).

Solar Cell Technology

In the field of solar cell technology, 2,6-dimethoxypyridine has been used for interface chemistry engineering in the fabrication of perovskite solar cells. It served dual functions of surface passivation and n-doping, significantly improving the performance and reproducibility of these solar cells (Jiang et al., 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2,6-Dimethoxypyridine were not found in the search results, it’s worth noting that it has been used in the fabrication of high-efficiency planar perovskite solar cells . This suggests potential future applications in the field of renewable energy.

Relevant Papers One relevant paper discusses the use of 2,6-Dimethoxypyridine for interface chemistry engineering to fabricate reproducible high-efficiency planar perovskite solar cells . The paper reports that 2,6-Dimethoxypyridine serves dual functions: as a Lewis base enabling surface passivation of Lewis acid traps (e.g., under-coordinated Pb ions) without corroding the perovskite; and as a chemical dopant for [6,6]-phenyl-C61-butyric acid methyl ester (PC61BM) to improve its conductivity and mobility for efficient electron extraction and transport .

properties

IUPAC Name

2,6-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-9-6-4-3-5-7(8-6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTGEEMBZJBBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871156
Record name 2,6-Dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxypyridine

CAS RN

6231-18-1
Record name 2,6-Dimethoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6231-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethoxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006231181
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Record name 2,6-Dimethoxypyridine
Source EPA DSSTox
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Record name 2,6-dimethoxypyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
488
Citations
Y Jiang, J Li, S Xiong, F Jiang, T Liu, F Qin… - Journal of Materials …, 2017 - pubs.rsc.org
The reproducibility of high-performance perovskite solar cells (PVSCs) remains a major obstacle. Herein, for the first time, we report the use of 2,6-dimethoxypyridine (2,6-Py) for …
Number of citations: 25 pubs.rsc.org
S Gómez-Ruiz, J Ceballos-Torres, S Prashar… - Journal of …, 2011 - Elsevier
The reaction of 2,6-dimethoxypyridine-3-carboxylic acid (DMPH) with different precursors [Ti(η 5 -C 5 H 5 ) 2 Cl 2 ], [Ti(η 5 -C 5 H 4 Me) 2 Cl 2 ], [Ti(η 5 -C 5 H 4 SiMe 3 )(η 5 -C 5 H 5 )Cl …
Number of citations: 20 www.sciencedirect.com
YM Wang, LX Hu, ZM Liu, XF You, SH Zhang… - Clinical Cancer …, 2008 - AACR
Purpose: We have synthesized a new tubulin ligand N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide (IG-105). This work investigates its anticancer effect and …
Number of citations: 43 aacrjournals.org
NL Weinberg, EA Brown - The Journal of Organic Chemistry, 1966 - ACS Publications
The first examples of nitrogen heterocycles, 2, 6-dimethoxypyridine and N-methylpyrrole, have been anodically methoxylated. The dimethoxypyridine afforded a bisketal and a …
Number of citations: 50 pubs.acs.org
LMPF Amaral, MAVR da Silva - The Journal of Chemical Thermodynamics, 2012 - Elsevier
The standard (p o =0.1MPa) molar enthalpies of formation, at T=298.15K, for the liquids 2-methoxypyridine, 4-methoxypyridine and 2,6-dimethoxypyridine were determined by static …
Number of citations: 14 www.sciencedirect.com
N Chintakuntla, VR Putta, RR Mallepally… - … Nucleotides & Nucleic …, 2020 - Taylor & Francis
The octahedral Ru(II) complexes containing the 2(2,6-dimethoxypyridine-3-yl)-1H-imidazo(4,5-f)[1, 10]phenanthroline ligand of type [Ru(NN) 2 (L)] 2+ , where NN = phen (1,10-…
Number of citations: 5 www.tandfonline.com
GW Kosturko, PM Graham, WH Myers, TM Smith… - …, 2008 - ACS Publications
The complex TpW(NO)(PMe 3 )(DMP), where DMP is 2,6-dimethoxypyridine, features an η 2 -coordinated pyridine ligand that chemically resembles an electron-rich 2-azadiene. As such…
Number of citations: 8 pubs.acs.org
X Li, Y Sun, X Liu, Y Liu, J Sun, Z He - Chromatographia, 2011 - Springer
The purpose of the study is first to develop a sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS-MS) method for the determination of a …
Number of citations: 1 link.springer.com
D Baitsch, C Sandu, R Brandsch… - Journal of Bacteriology, 2001 - Am Soc Microbiol
A 27,690-bp gene cluster involved in the degradation of the plant alkaloid nicotine was characterized from the plasmid pAO1 ofArthrobacter nicotinovorans. The genes of the …
Number of citations: 106 journals.asm.org
VT Yilmaz, E Soyer, O Buyukgungor - Journal of Organometallic Chemistry, 2009 - Elsevier
Two new silver(I) complexes [Ag(barb)(pym)]·H 2 O (1) and [Ag(barb)(dmpy)]·1.5H 2 O (2) (barb=5,5-diethylbarbiturate, pym=pyridine-2-ylmethanol and dmpy=2,6-dimethoxypyridine) …
Number of citations: 1 www.sciencedirect.com

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